Welcome to the BenchChem Online Store!
molecular formula C9H9ClN2O4 B2419721 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 179687-05-9

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No. B2419721
M. Wt: 244.63
InChI Key: JGXRAVBGXIZHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05821246

Procedure details

Di-isobutylaluminium hydride (1.5M in toluene, 16.34 ml) was added to a stirred solution of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (5 g) in toluene (100 ml) which had been cooled to -78° C. The mixture was stirred for 40 minutes. Methanol (10 ml) was added and the solvent was evaporated. The residue was partitioned between ethyl acetate and 2M aqueous hydrochloric acid. The organic solution was washed with water, dried (MgSO4) and evaporated to give 2-chloro-4-nitrobenzaldehyde (2 g).
Quantity
16.34 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:13]=1[C:14](N(OC)C)=[O:15].CO>C1(C)C=CC=CC=1>[Cl:11][C:12]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:13]=1[CH:14]=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
16.34 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)N(C)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and 2M aqueous hydrochloric acid
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.